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Compound of Interest
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Cat. No.: B1150207 Get Quote

For researchers, scientists, and drug development professionals, the composition of Artificial

Cereseminbrospinal Fluid (ACSF) is a critical factor for successful in vitro electrophysiological

recordings. This guide provides an in-depth overview of ACSF formulations, detailed

experimental protocols, and the rationale behind component selection to ensure neuronal

viability and physiological relevance.

The goal of ACSF is to create a stable and nurturing in vitro environment that closely mimics

the brain's natural extracellular fluid. This allows for the reliable study of neuronal electrical

properties, synaptic transmission, and the effects of pharmacological agents. The precise

composition of ACSF can be tailored to specific experimental needs, from initial brain slicing to

long-term patch-clamp recordings.

Core Components and Their Physiological Roles
A standard ACSF solution is composed of a balanced salt solution, a pH buffer, an energy

source, and divalent cations. Each component plays a vital role in maintaining the health and

function of the neuronal tissue.
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Component Typical Concentration (mM) Primary Function(s)

NaCl 119-126

Main contributor to osmolarity

and provides Na+ ions for

action potentials and synaptic

currents.

KCl 2.5-4.5
Sets the resting membrane

potential of neurons.

NaHCO₃ 24-26.4

Acts as the primary pH buffer

when bubbled with 95% O₂ /

5% CO₂ (carbogen),

maintaining a physiological pH

of 7.3-7.4.[1][2][3]

NaH₂PO₄ 1.25 A secondary pH buffer.

D-Glucose 10-25
The primary energy source for

neuronal metabolism.[1]

CaCl₂ 2

Essential for neurotransmitter

release and as a second

messenger.

MgSO₄ or MgCl₂ 1-2

A membrane potential

stabilizer and a blocker of

NMDA receptor channels at

resting potential.

Variations in ACSF Formulations for Specific
Applications
The standard ACSF recipe is often modified for different stages of an electrophysiology

experiment, particularly for the initial slicing procedure, to enhance neuronal survival.

Slicing Solutions: Protecting Neurons from
Excitotoxicity
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The process of slicing brain tissue is traumatic for neurons and can lead to excitotoxic damage.

To mitigate this, protective "cutting" solutions are used, which typically involve replacing NaCl

with a less permeable substance to reduce neuronal firing.

Solution Type
Key Component

Substitution
Mechanism of Action

Common

Composition (mM)

Sucrose-based ACSF
NaCl is replaced with

sucrose.

Reduces excitotoxicity

by lowering neuronal

spiking and metabolic

demand.[4][5]

Sucrose: 194, NaCl:

30, KCl: 4.5, MgCl₂: 1,

NaHCO₃: 26,

NaH₂PO₄: 1.2, D-

Glucose: 10.[5]

NMDG-based ACSF

NaCl is replaced with

N-methyl-D-glucamine

(NMDG).

NMDG is a large,

impermeant cation

that reduces cell

swelling and

excitotoxicity.[1] This

formulation is

particularly effective

for preparing slices

from adult animals.[1]

NMDG: 92, KCl: 2.5,

NaH₂PO₄: 1.25,

NaHCO₃: 30, HEPES:

20, Glucose: 25,

Thiourea: 2, Na-

ascorbate: 5, Na-

pyruvate: 3,

CaCl₂·4H₂O: 0.5,

MgSO₄·7H₂O: 10.[1]

Choline-based ACSF
NaCl is replaced with

choline chloride.

Similar to sucrose and

NMDG, choline

reduces excitotoxicity

during slicing.

Choline Chloride: 110,

KCl: 2.5, NaH₂PO₄:

1.25, NaHCO₃: 25,

CaCl₂: 0.5, MgCl₂: 7,

D-Glucose: 25.

Recording Solutions: Maintaining Neuronal Health and
Activity
Once slices have recovered, they are transferred to a recording chamber perfused with a

standard ACSF formulation that is designed to support normal neuronal activity.
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Solution Type Common Composition (mM) Key Considerations

Standard Recording ACSF

NaCl: 124-126, KCl: 2.5-4.5,

CaCl₂: 2, MgCl₂/MgSO₄: 1-2,

NaHCO₃: 26, NaH₂PO₄: 1.2,

D-Glucose: 10.[2][3][5]

The precise concentrations of

divalent ions like Ca²⁺ and

Mg²⁺ can be adjusted to

modulate synaptic

transmission.

HEPES-buffered ACSF

In this formulation, NaHCO₃ is

replaced with HEPES (10-15

mM).

This buffer system does not

require continuous bubbling

with carbogen to maintain pH,

which can be advantageous in

certain experimental setups.[2]

[3]

Experimental Protocols
Preparation of ACSF Stock Solutions
To ensure consistency and efficiency, it is common practice to prepare concentrated stock

solutions of ACSF components.

10x Stock Solution (excluding NaHCO₃, CaCl₂, and MgSO₄):

NaCl: 73.05 g

KCl: 1.86 g

NaH₂PO₄: 1.44 g

D-Glucose: 22.52 g

Dissolve the above components in 1 L of high-purity, deionized water (e.g., Milli-Q).

This stock solution can be stored at 4°C for up to one week.[3]

Preparation of Working ACSF from Stock Solutions
1. Dilution:
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To prepare 1 L of 1x working ACSF, start with approximately 800 mL of deionized water.
Add 100 mL of the 10x stock solution.

2. Addition of Bicarbonate and Divalents:

Add 2.18 g of NaHCO₃ (for a final concentration of 26 mM).[6]
Add CaCl₂ and MgSO₄ to their final desired concentrations (e.g., 2 mM and 1-2 mM,
respectively). It is crucial to add the divalent ions last to prevent precipitation.[4]

3. pH and Osmolarity Adjustment:

Continuously bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-30
minutes to achieve a stable pH of 7.3-7.4.[7]
Adjust the final volume to 1 L with deionized water.
Measure and adjust the osmolarity to be within the physiological range of 300-310 mOsm.[1]
[7]

4. Temperature Control:

For slicing, the ACSF is typically chilled to 2-4°C to reduce metabolic activity and protect the
tissue.[1]
During recording, the ACSF is warmed to a more physiological temperature, usually between
32-37°C.[4]

Experimental Workflows and Signaling Pathways
Brain Slice Preparation and Recovery Workflow
The following diagram illustrates the typical workflow for preparing and recovering acute brain

slices for electrophysiological recording.
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Workflow for acute brain slice preparation.

Role of Divalent Cations in Synaptic Transmission
The concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in the recording ACSF are critical

modulators of synaptic activity. This diagram illustrates their opposing roles at the presynaptic

terminal and postsynaptic NMDA receptors.
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Modulation of synaptic transmission by Ca²⁺ and Mg²⁺.

By carefully selecting and preparing the appropriate ACSF formulation, researchers can ensure

the health and stability of their in vitro preparations, leading to more reliable and reproducible

electrophysiological data. This guide provides the foundational knowledge for optimizing ACSF
composition and protocols for a wide range of neuroscience research and drug discovery

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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